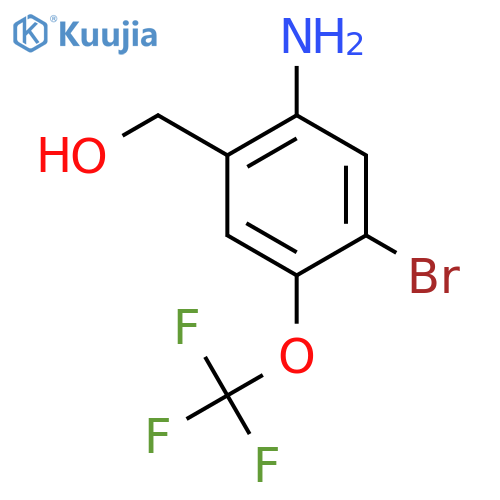Cas no 1805615-52-4 (2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol)

1805615-52-4 structure
商品名:2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol
CAS番号:1805615-52-4
MF:C8H7BrF3NO2
メガワット:286.045892000198
CID:4963776
2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol
-
- インチ: 1S/C8H7BrF3NO2/c9-5-2-6(13)4(3-14)1-7(5)15-8(10,11)12/h1-2,14H,3,13H2
- InChIKey: NBTYLNIRWGDUPZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(CO)C=C1OC(F)(F)F)N
計算された属性
- せいみつぶんしりょう: 284.96123 g/mol
- どういたいしつりょう: 284.96123 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- ぶんしりょう: 286.05
- トポロジー分子極性表面積: 55.5
2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001512-1g |
2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol |
1805615-52-4 | 97% | 1g |
1,490.00 USD | 2021-06-22 | |
| Alichem | A014001512-250mg |
2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol |
1805615-52-4 | 97% | 250mg |
499.20 USD | 2021-06-22 | |
| Alichem | A014001512-500mg |
2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol |
1805615-52-4 | 97% | 500mg |
831.30 USD | 2021-06-22 |
2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1805615-52-4 (2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol) 関連製品
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
